molecular formula C15H20N4 B1364515 5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole CAS No. 689761-26-0

5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole

Cat. No.: B1364515
CAS No.: 689761-26-0
M. Wt: 256.35 g/mol
InChI Key: JCFPQYCNDCXHJK-UHFFFAOYSA-N
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Description

“1-Benzylpiperidin-4-yl” is a compound used in the synthesis of various pharmaceuticals . It has a molecular weight of 205.3 and its IUPAC name is (1-benzyl-4-piperidinyl)methanol .


Synthesis Analysis

The synthesis of “1-benzylpiperidin-4-yl” involves a stirred solution of (piperidin-4-yl)methanol in ACN. DIPEA is added followed by the addition of benzyl bromide. The reaction is heated at 60° C for overnight .


Molecular Structure Analysis

The InChI code for “1-Benzylpiperidin-4-yl” is 1S/C13H19NO/c15-11-13-6-8-14 (9-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Benzylpiperidin-4-yl” include a density of 1.1±0.1 g/cm3 and a boiling point of 312.2±15.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound's synthesis involves treatment with specific aldehydes, leading to crystallization in the triclinic system and forming a three-dimensional network, stabilizing the crystal structure. Such structural studies are crucial for understanding the compound's properties and potential applications in various fields (Xu et al., 2006).

Pharmacological Research

  • Derivatives of 1,2,4-triazole, including those similar to the specified compound, have been synthesized and evaluated for various pharmacological activities. For example, some derivatives have shown antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, certain derivatives have demonstrated anticancer activity, particularly in interaction with the EGFR kinase domain, which might make them relevant in cancer research (Kaczor et al., 2013).

Antioxidant and Antimicrobial Evaluation

  • 1,2,4-Triazole derivatives, including structurally related compounds, have been synthesized and evaluated for their antioxidant and antimicrobial properties. This suggests their potential use in treatments against oxidative stress and infections (Baytas et al., 2012).

Corrosion Inhibition

  • Some derivatives of 1,2,4-triazole have been investigated as inhibitors for mild steel corrosion in acidic solutions, showing that these compounds can potentially be used in industrial applications to prevent corrosion (Yadav et al., 2013).

Safety and Hazards

The safety information for “1-Benzylpiperidin-4-yl” includes hazard statements H302, H315, H319, H332, H335, and precautionary statements P280, P305, P310, P338, P351 .

Biochemical Analysis

Biochemical Properties

5-(1-Benzylpiperidin-4-yl)-4-methyl-4h-1,2,4-triazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the synaptic cleft This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neuroprotection and synaptic plasticity . It also impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity . This inhibition results in increased acetylcholine levels, enhancing cholinergic neurotransmission. Additionally, the compound may activate or inhibit other enzymes and receptors, leading to changes in gene expression and cellular responses. These molecular interactions are crucial for understanding the compound’s therapeutic potential and side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and behavioral changes . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence the activity of cytochrome P450 enzymes, which are essential for drug metabolism . These interactions can affect the compound’s bioavailability and clearance from the body, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse into cells . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-benzyl-4-(4-methyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-18-12-16-17-15(18)14-7-9-19(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFPQYCNDCXHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394442
Record name STK383933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689761-26-0
Record name STK383933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine
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